molecular formula C14H10Cl2O2 B1302683 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 669713-80-8

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid

Cat. No.: B1302683
CAS No.: 669713-80-8
M. Wt: 281.1 g/mol
InChI Key: JCGACYUTIHYERA-UHFFFAOYSA-N
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Description

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid (CAS: 17754-90-4) is a biphenyl-substituted acetic acid derivative characterized by two chlorine atoms at the 3' and 5' positions of the biphenyl ring and an acetic acid moiety at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.13 g/mol . Structurally, the chlorine substituents introduce electron-withdrawing effects, which may enhance the compound's acidity compared to non-halogenated analogs.

Properties

IUPAC Name

2-[3-(3,5-dichlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGACYUTIHYERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374161
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-80-8
Record name 3′,5′-Dichloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Chlorination: The biphenyl compound is then chlorinated at the 3’ and 5’ positions using chlorine gas or other chlorinating agents under controlled conditions.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety at the 3-position of the biphenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid may involve large-scale chlorination and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential role as a bioactive agent in drug formulations. Its structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

  • Case Study : Research has indicated that compounds similar to 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid can exhibit anti-inflammatory properties, which may be beneficial in developing treatments for conditions like arthritis and other inflammatory diseases. Studies have focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways.

Cosmetic Formulations

The compound is also being explored for use in cosmetic products due to its potential skin-beneficial properties. Its formulation can enhance the stability and efficacy of topical applications.

  • Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability and toxicity of topical formulations. The incorporation of compounds like this compound into cosmetic products was shown to improve moisturizing properties and enhance skin penetration, thereby increasing effectiveness.

Agricultural Chemistry

Research has also suggested that this compound may have applications in agricultural chemistry, particularly in the development of herbicides or pesticides due to its structural characteristics that may interact with plant growth regulators.

  • Case Study : Investigations into halogenated compounds have revealed their potential as herbicides. The specific dichlorobenzene structure of this compound may contribute to herbicidal activity by disrupting hormonal functions in plants.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
PharmaceuticalPotential anti-inflammatory agent; drug formulation studiesAnti-inflammatory pathways research
Cosmetic FormulationEnhances stability and efficacy in topical productsBrazilian Journal of Pharmaceutical Sciences
Agricultural ChemistryPossible use as herbicides or pesticidesStudies on halogenated compounds as herbicides

Mechanism of Action

The mechanism of action of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic Acid (CAS: 669713-81-9)

This structural isomer differs only in the position of the acetic acid group (4-yl vs. 3-yl). The molecular weight is identical (281.13 g/mol), but the altered substitution pattern may influence crystallinity and intermolecular interactions.

2-([1,1'-Biphenyl]-3-yl)acetic Acid (Compound 11a, )

Lacking chlorine substituents, this compound (C₁₄H₁₂O₂, MW: 220.24 g/mol ) serves as a baseline for evaluating halogen effects. Electrochemical synthesis yields for this compound reached 63% at 20 mA current density , whereas chlorinated analogs (e.g., the dichloro derivative) might exhibit lower yields due to increased steric and electronic complexity .

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

  • 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic Acid (CAS: 893640-23-8): The cyano group (–CN) is a stronger electron-withdrawing substituent than chlorine, increasing acidity (pKa ~1–2 for –CN vs. ~2.7 for –Cl). This compound (C₁₅H₁₁NO₂, MW: 237.25 g/mol) also exhibits higher toxicity (H302, H315, H319, H335 hazards) compared to the dichloro analog, likely due to enhanced reactivity .
  • Its molecular weight (258.27 g/mol) and substitution at the 2-yl position may favor distinct binding interactions in biological systems .

Medicinal Chemistry Relevance

  • Its complex structure (C₂₈H₂₀F₂N₂O₄, MW: 486.47 g/mol) highlights the role of halogenation in enhancing target affinity .
  • Dichlorophenyl Acetamide Derivatives () : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrate how chlorine substitution stabilizes amide conformations via hydrogen bonding (R²²(10) motifs), critical for crystallinity and bioavailability .

Data Tables

Table 1: Comparative Properties of Selected Biphenyl Acetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid 17754-90-4 C₁₄H₁₀Cl₂O₂ 281.13 3',5'-Cl, 3-yl acetic acid Likely higher acidity due to Cl groups
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid 669713-81-9 C₁₄H₁₀Cl₂O₂ 281.13 3',5'-Cl, 4-yl acetic acid Structural isomer; potential crystallinity differences
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid 893640-23-8 C₁₅H₁₁NO₂ 237.25 3'-CN, 4-yl acetic acid High toxicity; strong electron withdrawal
(3'-Methoxy-biphenyl-2-yl)-acetic acid 108478-56-4 C₁₅H₁₄O₃ 258.27 3'-OCH₃, 2-yl acetic acid Improved solubility; lower acidity

Biological Activity

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid (CAS Number: 669713-80-8) is an organic compound with the molecular formula C14H10Cl2O2. This compound is a derivative of biphenyl, characterized by its unique substitution pattern which influences its biological activity. The focus of this article is to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Weight : 281.13 g/mol
  • Molecular Structure : The compound features a biphenyl structure with two chlorine substituents at the 3' and 5' positions and an acetic acid moiety at the 3-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.

Case Study: Inhibition of COX Enzymes

In a comparative study, the compound was shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

  • COX-1 Inhibition : Approximately 50%
  • COX-2 Inhibition : Approximately 70%

These results suggest that this compound may serve as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Bacillus subtilis1840

This table summarizes the antimicrobial efficacy observed in laboratory studies, indicating that the compound may have potential as a therapeutic agent against certain infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound COX-2 Inhibition (%) Antimicrobial Activity
This compound~70Moderate
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid~60Low
2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid~55Moderate

This comparison highlights that while similar compounds exhibit some biological activity, the unique substitution pattern of our compound enhances its efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid?

A viable approach involves biphenyl coupling reactions. For example, a two-step procedure using (i) ACE-Cl (acetyl chloride) and K₂CO₃ in dichloroethane (DCE) under reflux for 4 hours, followed by (ii) methanol reflux for purification. This method minimizes byproduct formation and ensures high yields of intermediates . Chlorination at the 3' and 5' positions can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions. Final acetic acid functionalization may employ hydrolysis of a nitrile intermediate or direct alkylation.

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • HPLC : To assess purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichloro-biphenyl; acetic acid protons at δ 3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., expected [M-H]⁻ peak at m/z ~293.1 for C₁₄H₉Cl₂O₂).
  • Melting Point Analysis : Compare to literature values (if available) for consistency.

Q. What safety precautions are critical during handling?

Based on structurally similar chlorinated biphenyl derivatives:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers mitigate chlorinated biphenyl byproduct formation during synthesis?

  • Stepwise Halogenation : Introduce chlorine atoms sequentially using directed ortho-metalation (DoM) to control regioselectivity .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3-bromo-3',5'-dichlorobiphenyl precursors to reduce side reactions.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound from di-/tri-chlorinated impurities .

Q. What experimental strategies assess the compound’s stability under varying pH conditions?

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Arrhenius Studies : Determine activation energy for hydrolysis by testing stability at elevated temperatures (e.g., 40–60°C) .
  • LC-MS/MS : Identify degradation products (e.g., dechlorinated analogs or biphenyl diols) to infer degradation pathways .

Q. Which analytical methods are suitable for detecting environmental degradation products?

  • LC-HRMS : Resolve polar metabolites (e.g., hydroxylated or carboxylated derivatives) with a C18 column and 0.1% formic acid in water/acetonitrile .
  • GC-MS : Analyze volatile chlorinated fragments (e.g., dichlorobenzenes) using electron capture detection (ECD) .
  • Ecotoxicity Assays : Pair analytical data with Daphnia magna or algal growth inhibition tests to evaluate ecological risks .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with PubChem entries for analogous chlorinated biphenyls (e.g., 3,5-dichlorobiphenyl in ).
  • Environmental Fate Modeling : Use EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential .
  • In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to estimate toxicity endpoints if experimental data are lacking .

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